L-Hexanoylcarnitine (CAS 22671-29-0) is an endogenous medium-chain acylcarnitine characterized by a six-carbon acyl chain esterified to the L-enantiomer of carnitine. In analytical and industrial workflows, it serves as a critical quantitative standard for isotope-dilution tandem mass spectrometry (MS/MS) newborn screening panels and as a highly specific substrate for metabolic enzyme assays [1]. Its betaine structure and medium chain length confer excellent aqueous solubility compared to long-chain derivatives, making it highly processable in buffer systems without the need for heavy surfactants. Procuring high-purity L-Hexanoylcarnitine is essential for resolving diagnostic ratios (e.g., C8/C6) in medium-chain acyl-CoA dehydrogenase deficiency (MCADD) screening and for ensuring stereoselective compatibility in carnitine octanoyltransferase (COT) transport assays [REFS-1, REFS-2].
Substituting L-Hexanoylcarnitine with racemic mixtures (DL-Hexanoylcarnitine) or adjacent chain lengths (such as L-Octanoylcarnitine or Acetylcarnitine) compromises both quantitative accuracy and biological relevance. Acylcarnitine hydrolases and transferases are strictly stereoselective, meaning the D-enantiomer acts as an inactive diluent or competitive inhibitor in metabolic flux assays, completely failing to trigger targeted enzymatic hydrolysis [1]. Furthermore, in MS/MS calibration, ionization efficiencies and diagnostic thresholds are strictly chain-length dependent. Using a C8 or C2 standard to extrapolate C6 concentrations leads to critical quantification errors in clinical metabolomics, as the specific C8/C6 and C6/C2 ratios are required to differentiate true metabolic deficiencies from false-positive artifacts [2].
Assays involving acylcarnitine transport and hydrolysis require the pure L-enantiomer due to strict enzyme stereoselectivity. For instance, specific short- and medium-chain acylcarnitine hydrolases (such as PA5384) exclusively hydrolyze the L-enantiomer, showing zero catalytic activity toward the D-isomer [1]. Utilizing a DL-racemic mixture introduces 50% inactive material, which can skew kinetic measurements and inhibit accurate metabolic profiling.
| Evidence Dimension | Enzymatic Hydrolysis Activity |
| Target Compound Data | L-Hexanoylcarnitine (100% specific substrate utilization) |
| Comparator Or Baseline | D-isomer / DL-mixture (0% activity for D-enantiomer) |
| Quantified Difference | Absolute stereoselectivity (L-isomer exclusively active) |
| Conditions | In vitro hydrolase/transferase assays |
Procuring enantiomerically pure L-Hexanoylcarnitine is mandatory for enzymatic assays to prevent competitive inhibition and ensure accurate kinetic modeling.
In MS/MS newborn screening, L-Hexanoylcarnitine (C6) must be quantified independently of L-Octanoylcarnitine (C8) to establish diagnostic ratios. Calibration curves for L-Hexanoylcarnitine demonstrate strict linearity over a 0.5–10 μmol/L concentration range with an interday precision (CV) of 15% [1]. Because ionization efficiency varies by chain length, using C8 or C2 standards to estimate C6 levels results in inaccurate quantification.
| Evidence Dimension | MS/MS Calibration Linearity and Precision |
| Target Compound Data | L-Hexanoylcarnitine (Linear 0.5–10 μmol/L, 15% CV) |
| Comparator Or Baseline | L-Octanoylcarnitine (Distinct ionization, cannot cross-calibrate) |
| Quantified Difference | Chain-specific quantification required for diagnostic ratios (C8/C6) |
| Conditions | Isotope dilution tandem mass spectrometry (MS/MS) from dried blood spots |
Analytical workflows must procure exact C6 standards to build valid calibration curves and prevent false-positive diagnostic results.
The ionic betaine structure of L-carnitine imparts high water solubility, but this solubility decreases exponentially as the acyl chain lengthens. L-Hexanoylcarnitine (C6) maintains excellent aqueous solubility, easily formulated at ≥ 2.5 mg/mL (9.64 mM) in mild solvent mixtures like 10% DMSO/saline . This is in stark contrast to long-chain derivatives like L-Palmitoylcarnitine (C16), which require heavy detergents or intense sonication to prevent micelle formation and precipitation.
| Evidence Dimension | Aqueous Buffer Solubility |
| Target Compound Data | L-Hexanoylcarnitine (Highly soluble, ≥ 2.5 mg/mL in mild aqueous conditions) |
| Comparator Or Baseline | Long-chain acylcarnitines (e.g., C16) (Requires strong surfactants/solvents) |
| Quantified Difference | Superior processability without cell-lysing detergents |
| Conditions | Standard in vitro assay buffer formulation |
High aqueous solubility allows for seamless integration into live-cell or enzymatic assays without the confounding toxicity of heavy surfactants.
L-Hexanoylcarnitine is an essential reference standard for isotope dilution tandem mass spectrometry. It is used to generate precise calibration curves (0.5–10 μmol/L) to measure C6 levels and calculate C8/C6 diagnostic ratios, which are critical for confirming Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD) without false positives [1].
Due to its strict L-enantiomeric purity and medium chain length, this compound is the optimal substrate for characterizing the kinetics of carnitine O-octanoyltransferase (COT) and medium-chain specific hydrolases, ensuring no competitive inhibition from inactive D-isomers[2].
Beyond MCADD, L-Hexanoylcarnitine is utilized as a targeted biomarker in untargeted and targeted metabolomics panels investigating asthma (where C6-carnitine is identified as a hub metabolite) and celiac disease, requiring high-purity standards for accurate serum or bronchoalveolar lavage fluid (BALF) quantification .